molecular formula C11H17F2NO5 B13352849 (2S)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid

(2S)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid

Cat. No.: B13352849
M. Wt: 281.25 g/mol
InChI Key: PFTNCNHBHXRZHM-MLWJPKLSSA-N
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Description

(2S)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a difluoromethoxy substituent. These features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.

    Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.

    Protection with tert-Butoxycarbonyl Group: The Boc protecting group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Carboxylation: The final step involves the carboxylation of the pyrrolidine ring to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Hydrolysis: The Boc protecting group can be removed under acidic or basic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used in substitution reactions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance binding affinity and selectivity, while the Boc group provides stability and protection during chemical reactions. The compound may inhibit or activate specific pathways, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-(tert-Butoxycarbonyl)-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid is unique due to its combination of a pyrrolidine ring, a difluoromethoxy group, and a Boc protecting group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in various synthetic and research applications.

Properties

Molecular Formula

C11H17F2NO5

Molecular Weight

281.25 g/mol

IUPAC Name

(2S)-4-(difluoromethoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H17F2NO5/c1-11(2,3)19-10(17)14-5-6(18-9(12)13)4-7(14)8(15)16/h6-7,9H,4-5H2,1-3H3,(H,15,16)/t6?,7-/m0/s1

InChI Key

PFTNCNHBHXRZHM-MLWJPKLSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)O)OC(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC(F)F

Origin of Product

United States

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